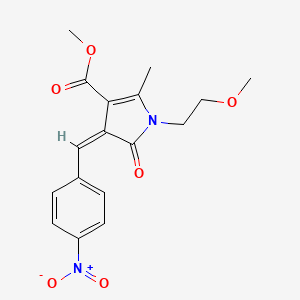![molecular formula C18H19ClN2O3 B5103782 butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5103782.png)
butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzoate family and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have antioxidant properties. In addition, it has been shown to have an effect on the immune system, specifically on the production of cytokines, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential as a drug delivery system. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its properties.
Orientations Futures
There are several future directions for the study of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. One direction is the further study of its mechanism of action, which may lead to the development of new drugs. Another direction is the study of its potential as a pesticide in agriculture. In addition, its potential use in the development of new materials should be further explored. Lastly, the study of its effects on the immune system should be further investigated.
Conclusion
In conclusion, butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate can be synthesized through various methods, including the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isocyanate. This reaction results in the formation of butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate. Other methods of synthesis include the reaction of butyl 4-aminobenzoate with phosgene and 4-chloroaniline or the reaction of butyl 4-aminobenzoate with 4-chlorophenyl isothiocyanate.
Applications De Recherche Scientifique
Butyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a drug delivery system. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use in the development of new materials.
Propriétés
IUPAC Name |
butyl 4-[(4-chlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-3-12-24-17(22)13-4-8-15(9-5-13)20-18(23)21-16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVJDTNPPMDMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-biphenylyl[2-(1-pyrrolidinylcarbonyl)phenyl]methanone](/img/structure/B5103699.png)
![7-cyclopentylidene-N-formyl-N-(3-methoxyphenyl)-3-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5103707.png)
![3-chloro-4-[(2-chlorobenzyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5103714.png)

![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5103718.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B5103730.png)
![2-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1H-benzimidazole](/img/structure/B5103737.png)
![2-[(2-chlorobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5103744.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5103751.png)
![4-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5103754.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5103762.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5103769.png)

![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)